molecular formula C18H22N2O4 B4508548 1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid

1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid

Cat. No.: B4508548
M. Wt: 330.4 g/mol
InChI Key: QSRSLOUHRVHWBV-UHFFFAOYSA-N
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Description

1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group. The indole structure is known for its presence in many biologically active compounds, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling the indole derivative with the piperidine ring and introducing the carboxylic acid group through reactions such as acylation or amidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may act on pathways involved in cell signaling, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid containing an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid is unique due to its combination of an indole moiety with a piperidine ring and a carboxylic acid group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[3-(7-methoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-15-6-2-4-13-7-10-19(17(13)15)11-8-16(21)20-9-3-5-14(12-20)18(22)23/h2,4,6-7,10,14H,3,5,8-9,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRSLOUHRVHWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid
Reactant of Route 2
1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid
Reactant of Route 3
1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid
Reactant of Route 4
1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid
Reactant of Route 5
1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid
Reactant of Route 6
1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid

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